molecular formula C28H28Br2N4O4 B11566508 N-{(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11566508
M. Wt: 644.4 g/mol
InChI Key: UWRPIAUKOJGUGX-OOVISYKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes multiple functional groups such as dibromo, dihydroxy, and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.

    Introduction of the dibromo-dihydroxy-methylphenyl group: This step involves the reaction of the hydrazinecarbonyl intermediate with a dibromo-dihydroxy-methylphenyl derivative.

    Formation of the final compound: The final step involves the reaction of the intermediate with a diethylamino-phenyl derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems, including its potential as a therapeutic agent.

    Medicine: The compound can be explored for its potential medicinal properties, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to activation or inhibition of signaling pathways.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.

    Modulation of gene expression: The compound may modulate the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

N-[(1E)-1-{N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXY-6-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:

    N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide: This compound has a similar structure but different functional groups, leading to different reactivity and applications.

    N-[4-({(2E)-2-[4-(Diethylamino)benzylidene]hydrazino}carbonyl)phenyl]benzoic acid:

Properties

Molecular Formula

C28H28Br2N4O4

Molecular Weight

644.4 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H28Br2N4O4/c1-4-34(5-2)20-13-11-18(12-14-20)15-22(32-27(37)19-9-7-6-8-10-19)28(38)33-31-16-21-17(3)23(29)26(36)24(30)25(21)35/h6-16,35-36H,4-5H2,1-3H3,(H,32,37)(H,33,38)/b22-15+,31-16+

InChI Key

UWRPIAUKOJGUGX-OOVISYKSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=C(C(=C2O)Br)O)Br)C)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=C(C(=C2O)Br)O)Br)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.